2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide
Description
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide (hereafter referred to as MPMPI) is a pyridinium-based ionic compound characterized by a conjugated ethenyl bridge linking a 4-methoxyphenyl group to a 1-methylpyridinium core. Its structure (C₁₅H₁₆INO) includes a planar aromatic system that facilitates π-π stacking and intramolecular charge transfer, making it relevant for nonlinear optical (NLO) materials and fluorescence applications .
Properties
CAS No. |
32353-56-3 |
|---|---|
Molecular Formula |
C15H16INO |
Molecular Weight |
353.20 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+; |
InChI Key |
RVPMHFZVLYNLON-MLBSPLJJSA-M |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)OC.[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)OC.[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound is typically accomplished via a condensation reaction between 1,2-dimethylpyridinium iodide and 4-methoxybenzaldehyde in the presence of a base catalyst. The key steps are:
-
- 1,2-Dimethylpyridinium iodide (7.052 g, 30 mmol)
- 4-Methoxybenzaldehyde (3.7 mL, 30 mmol)
- Piperidine (5 drops, used as a base catalyst)
- Solvent: Methanol (20 mL)
-
- Mix equimolar solutions of 1,2-dimethylpyridinium iodide and 4-methoxybenzaldehyde in hot methanol.
- Add piperidine as a catalyst to the mixture.
- Reflux the reaction mixture at 60°C for 8 hours.
- Upon completion, a yellowish crystalline product forms.
- Filter the product, wash with diethyl ether, and dry.
-
- Recrystallize the crude product three times from a methanol–acetonitrile (1:1) solvent mixture by slow evaporation at ambient temperature over several days.
- This yields yellow needle-shaped single crystals suitable for X-ray crystallography.
-
- Melting point: 514–516 K
This method is well-documented and reproducible, providing high-purity crystals for structural and spectroscopic studies.
Reaction Scheme
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 1,2-Dimethylpyridinium iodide + 4-Methoxybenzaldehyde | Methanol, reflux at 60°C for 8 h | Formation of yellow crystalline this compound |
| 2 | Piperidine (catalyst) | Same as above | Facilitates condensation reaction |
| 3 | Recrystallization | Methanol–acetonitrile (1:1), slow evaporation | Pure, needle-shaped crystals suitable for X-ray analysis |
Analytical and Structural Characterization Supporting the Preparation
Crystallographic Data
- Crystal system: Triclinic
- Space group: P1 (centrosymmetric)
- Unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.1760 Å |
| b | 8.6895 Å |
| c | 12.1555 Å |
| α | 92.645° |
| β | 92.115° |
| γ | 103.781° |
| Volume | 734.47 ų |
| Z | 2 |
- Density: 1.597 Mg/m³
- Residual factor (R): 0.0217
The cation is essentially planar with an E-configuration around the ethenyl bond, and the dihedral angle between the pyridinium and benzene rings is approximately 6.16°–6.61°, indicating near coplanarity which is important for conjugation and optical properties.
Spectroscopic and Refinement Details
- Hydrogen atoms were geometrically fixed and refined using riding models with standard bond lengths (C–H 0.93–0.98 Å).
- Data collection and refinement used standard crystallographic software packages such as APEX2, SAINT, SHELXS97, and SHELXL97.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting materials | 1,2-Dimethylpyridinium iodide, 4-Methoxybenzaldehyde |
| Catalyst | Piperidine (5 drops) |
| Solvent | Methanol (20 mL) |
| Reaction temperature | Reflux at 60°C |
| Reaction time | 8 hours |
| Product appearance | Yellowish crystalline solid |
| Purification method | Recrystallization from methanol–acetonitrile (1:1) |
| Crystal form | Yellow needle-shaped crystals |
| Melting point | 514–516 K |
| Structural confirmation | Single-crystal X-ray diffraction |
Chemical Reactions Analysis
Reaction Mechanism
The synthesis follows a stepwise mechanism:
-
Nucleophilic Attack : Piperidine deprotonates 4-methoxybenzaldehyde, generating an enolate intermediate that attacks the α-carbon of 1,2-dimethylpyridinium iodide .
-
Imine Formation : The intermediate undergoes dehydration to form an (E)-configured ethenyl linkage.
-
Protonation : The pyridinium nitrogen stabilizes the final ionic structure, with iodide serving as the counterion .
Key Mechanistic Features:
| Step | Description | Role of Piperidine |
|---|---|---|
| Enolate Formation | Deprotonation of aldehyde α-hydrogen | Base catalyst |
| Condensation | Formation of conjugated ethenyl bridge | Facilitates electron transfer |
| Charge Stabilization | Pyridinium nitrogen anchors positive charge | Enhances ionic character |
Structural Influences on Reactivity
Crystallographic studies reveal a nearly coplanar arrangement between the pyridinium and methoxyphenyl rings (dihedral angle = 6.61°), which promotes π-stacking interactions and electronic conjugation . This structural feature enhances susceptibility to electrophilic attacks at the ethenyl bridge and aromatic rings.
Critical Bond Lengths and Angles:
| Parameter | Value | Significance |
|---|---|---|
| C=C (ethenyl) | 1.335 Å | Confirms double-bond character |
| C–O (methoxy) | 1.363 Å | Indicates electron-donating effect |
| N⁺–C (pyridinium) | 1.485 Å | Stabilizes cationic charge |
The iodide anion participates in C–H···I hydrogen bonds (2.93–3.08 Å), which may influence solubility and ion-pair dynamics in solution .
Scientific Research Applications
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-m
Biological Activity
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide, a molecular salt with the formula C16H16INO, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure
The compound consists of a pyridinium cation and an iodide anion. The dihedral angle between the pyridinium and benzene rings is approximately 6.61°, indicating a close spatial arrangement that may influence its chemical reactivity and biological interactions .
Synthesis
The synthesis of this compound involves the reaction of 1,2-dimethylpyridinium iodide with 4-methoxybenzaldehyde in the presence of piperidine as a catalyst. The mixture is refluxed in methanol, yielding a yellow crystalline product with a melting point between 514–516 K .
Anticancer Activity
Research indicates that compounds with similar structural motifs can possess anticancer activities. For instance, flavonoids and other phenolic compounds are known to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial pathways . Although direct studies on this compound are scarce, its structural similarity to these bioactive compounds suggests potential anticancer properties.
The mechanisms by which compounds similar to this compound exert their biological effects typically involve:
- Induction of Apoptosis : Many flavonoids induce apoptosis in cancer cell lines like HepG2 through mitochondrial pathways and activation of caspases .
- Oxidative Stress : Compounds can increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
- Inhibition of Signaling Pathways : Some studies suggest that these compounds can inhibit critical signaling pathways involved in cell proliferation and survival .
Case Studies
Although direct case studies on this compound are not available, related research highlights the importance of structure-activity relationships in determining biological efficacy. For example:
- Flavonoids : Studies have shown that flavonoids can inhibit HepG2 cell proliferation via mitochondrial-mediated apoptosis pathways, suggesting that similar mechanisms could be explored for this compound .
Comparative Analysis
To better understand the potential activity of this compound, we can compare it with structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Methylpyridinium Iodide | CHNI | Model compound for studying cationic interactions |
| 4-Methoxybenzaldehyde | CHO | Precursor in synthesis |
| Dimethylpyridinium Iodide | CHNI | Similar cationic framework; used in organic reactions |
Comparison with Similar Compounds
Substituent Effects on Crystallography and NLO Properties
MPMPI is compared to three key analogues (Table 1):
Table 1: Structural and Crystallographic Parameters
Note:
Spectroscopic and Electronic Properties
Hydrogen Bonding and π-π Interactions :
- MPMPI exhibits weak C–H⋯I interactions and π-π stacking (interplanar distance ~3.6–3.8 Å), contributing to its solid-state stability .
- The ethoxy analogue forms O–H⋯I hydrogen bonds via water molecules, creating layered structures, but weaker C–H⋯O/I interactions .
- The dimethylamino analogue (DASPMI) shows groove-binding interactions with DNA via electrostatic forces, as evidenced by fluorescence quenching and anisotropy changes .
Optical Properties :
- MPMPI’s conjugated system allows for intramolecular charge transfer, critical for fluorescence and NLO responses. However, experimental data on its hyperpolarizability (β) are absent in evidence.
- DASPMI exhibits strong fluorescence enhancement upon DNA binding, with a semicone angle of 11.35 Å, confirming minor-groove binding rather than intercalation .
Critical Analysis of Contradictions and Limitations
- Synthetic Yields : Varied reaction conditions (e.g., solvent, temperature) across studies complicate direct comparisons of crystallinity and purity.
Q & A
Q. What is the established synthetic route for preparing 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide?
The compound is synthesized by refluxing 1,2-dimethylpyridinium iodide, 4-methoxybenzaldehyde, and piperidine (1:1:1 molar ratio) under nitrogen in hot water for 3 hours. Post-reaction, the solid is filtered, washed with cold ethanol, and recrystallized from methanol via slow evaporation to yield X-ray-quality crystals. This method adapts protocols validated for ethoxy analogs, with modifications for methoxy substitution .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) reveals a triclinic P1 space group with unit cell parameters a = 7.1760 Å, b = 8.6895 Å, c = 12.1555 Å, and angles α = 92.645°, β = 92.115°, γ = 103.781°. Data refinement via SHELXL yields R1 = 0.020, confirming planar geometry with a 3.13° dihedral angle between pyridinium and methoxyphenyl rings .
Q. What spectroscopic techniques are essential for characterizing this compound?
UV-Vis spectroscopy identifies π→π* transitions (λ_max ~350–400 nm), while fluorescence spectroscopy probes excited-state behavior. Solid-state diffuse reflectance spectroscopy correlates optical properties with crystallographic data. ¹H/¹³C NMR verifies molecular structure in solution, with key signals for the styryl bridge (~7.3–8.5 ppm) and methoxy group (~3.8 ppm) .
Advanced Research Questions
Q. Why does this compound lack nonlinear optical (NLO) activity despite its conjugated π-system?
The centrosymmetric P1 space group causes antiparallel alignment of chromophores via π-π stacking (Cg⋯Cg distances ~3.6 Å), canceling molecular dipole moments. This structural feature, observed in both methoxy and ethoxy analogs, nullifies macroscopic second-order NLO effects despite strong molecular hyperpolarizability .
Q. How can researchers resolve discrepancies in hydrogen bonding patterns across crystallographic studies of styrylpyridinium derivatives?
Perform multipole refinement of high-resolution datasets (d_min < 0.8 Å) to locate H-atoms precisely. Validate with periodic DFT calculations of hydrogen bond energies and variable-temperature crystallography to distinguish static disorder from dynamic effects. Cross-reference with SHELXL refinement logs to ensure parameter consistency .
Q. What experimental strategies validate cation-π interactions in the crystal packing?
Combine X-ray topology analysis (centroid distances <4 Å) with computational electrostatic potential mapping. Compare with halogen-substituted analogs to modulate electron density. Hirshfeld surface analysis quantifies intermolecular contacts, with C–H⋯π contributions >15% indicating significant interactions .
Q. How does time-resolved fluorescence anisotropy elucidate DNA binding mechanisms?
Measure rotational correlation times (τ_rot) before/after DNA addition using time-correlated single-photon counting (TCSPC). Increased τ_rot and fluorescence lifetime (τ_avg) suggest groove binding, as seen in structurally similar dyes. Competitive assays with intercalators (e.g., ethidium bromide) confirm binding specificity .
Methodological Notes
- Synthesis Optimization : Use inert atmosphere and controlled evaporation rates to enhance crystal quality for diffraction studies .
- Crystallographic Refinement : Employ SHELXL’s TWIN/BASF commands to address potential twinning in triclinic systems .
- Spectroscopic Calibration : Reference solvent polarity effects (e.g., methanol vs. DMSO) when interpreting UV-Vis/fluorescence shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
